(S)-2-Aminooctanedioic acid

Description

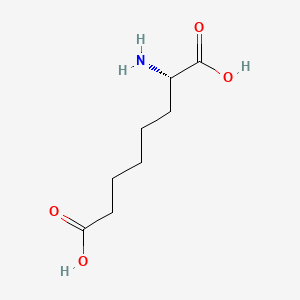

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-aminooctanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO4/c9-6(8(12)13)4-2-1-3-5-7(10)11/h6H,1-5,9H2,(H,10,11)(H,12,13)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOFPFYYTUIARDI-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC(C(=O)O)N)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC[C@@H](C(=O)O)N)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90195333 | |

| Record name | L-2-Aminosuberic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90195333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4254-88-0 | |

| Record name | (2S)-2-Aminooctanedioic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4254-88-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-2-Aminosuberic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004254880 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-2-Aminosuberic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90195333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-2-aminooctanedioic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.029 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-AMINOSUBERIC ACID, L- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B347Q73CGH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(S)-2-Aminooctanedioic acid chemical properties

An In-Depth Technical Guide to (S)-2-Aminooctanedioic Acid: Chemical Properties, Synthesis, and Applications Prepared by: Gemini, Senior Application Scientist

Introduction

This compound, also known by its common synonym L-α-Aminosuberic acid (H-Asu-OH), is a non-proteinogenic α-amino acid.[1][2] Structurally, it is an eight-carbon dicarboxylic acid featuring an amino group at the alpha position (C2) with (S)-stereochemistry.[3] This unique structure, combining a long aliphatic chain with two acidic functionalities and a chiral amine center, makes it a molecule of significant interest for researchers in drug development and biochemical engineering.

While its structural similarity to the excitatory neurotransmitter L-glutamic acid suggests a potential role in neuroscience, the primary and most established application of this compound lies in its utility as a versatile chiral building block. It is particularly valuable in the synthesis of complex peptides and has emerged as a key component in the development of potent histone deacetylase (HDAC) inhibitors for anticancer applications.[4] This guide provides a comprehensive overview of its chemical properties, spectroscopic signature, enantioselective synthesis, and established biological context, offering field-proven insights for researchers and drug development professionals.

Structural and Physicochemical Properties

This compound exists as a white, crystalline powder that is soluble in water.[1] Its solubility is a direct consequence of its ability to form a zwitterion in aqueous solution, where the acidic carboxyl groups donate a proton to the basic amino group. This internal salt formation leads to strong intermolecular ionic interactions, resulting in a high melting point and good solubility in polar solvents.[1]

Table 1: Chemical Identifiers and Properties

| Property | Value | Source(s) |

| IUPAC Name | (2S)-2-aminooctanedioic acid | [3] |

| Synonyms | L-α-Aminosuberic acid, L-Asu-OH, H-Asu-OH | [1][2] |

| CAS Number | 4254-88-0 | [1][2] |

| Molecular Formula | C₈H₁₅NO₄ | [1][3] |

| Molecular Weight | 189.21 g/mol | [1][3] |

| Appearance | White crystalline powder | [1][5] |

| Melting Point | 222.9-225.1 °C (for DL-racemate) | [5] |

| Optical Rotation | [α]²⁴D = +19 ± 2° (c=2 in 5N HCl) | [1] |

| Topological Polar Surface Area | 101 Ų | [3] |

| Predicted pKa | 2.53 (for DL-racemate) | [5] |

Note on pKa: As a dicarboxylic amino acid, three pKa values are expected: one for the α-carboxyl group (pKa₁ ≈ 2-2.5), one for the ω-carboxyl group (pKa₂ ≈ 4-4.5), and one for the α-ammonium group (pKa₃ ≈ 9-9.5). The predicted value likely corresponds to the most acidic proton on the α-carboxyl group.

Spectroscopic Signature and Analytical Methods

Definitive characterization of this compound requires a combination of spectroscopic and chromatographic techniques. While publicly available experimental spectra are scarce, its structure allows for reliable prediction of its spectroscopic signature.

Expected Spectroscopic Properties

-

¹H NMR Spectroscopy: In an aqueous solvent (e.g., D₂O), the proton spectrum is expected to show a characteristic downfield signal for the α-hydrogen (CH -NH₂) around 3.7-3.9 ppm.[6] The methylene protons adjacent to the distal carboxyl group (-CH₂ -COOH) would appear around 2.2-2.4 ppm. The remaining methylene groups in the aliphatic chain would produce a series of overlapping multiplets in the more upfield region of 1.3-1.8 ppm.[7][8][9]

-

¹³C NMR Spectroscopy: The spectrum will be defined by two distinct carbonyl signals for the α- and ω-carboxyl groups, expected in the 170-185 ppm range.[10][11] The α-carbon (C2), being attached to both the nitrogen and a carbonyl group, would resonate around 55-60 ppm. The remaining six aliphatic carbons would appear in the upfield region between approximately 20-40 ppm.[12][13]

-

Mass Spectrometry: In electrospray ionization mass spectrometry (ESI-MS), the compound is expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 190.10. A characteristic fragmentation pattern for α-amino acids involves the neutral loss of the carboxylic acid group (-45 Da), which would result in a significant fragment ion.[14][15]

Analytical Workflow: HPLC-Based Quantification

High-Performance Liquid Chromatography (HPLC) is the standard for the quantification of amino acids in complex matrices.[16] Since this compound lacks a strong chromophore, derivatization is essential for sensitive UV or fluorescence detection.[16] A robust and widely adopted method involves pre-column derivatization.

This protocol is a self-validating system as it derivatizes primary (via o-Phthalaldehyde, OPA) and secondary amines (via 9-fluorenylmethoxycarbonyl chloride, FMOC), ensuring comprehensive analysis, although the target analyte only has a primary amine.

-

Sample Preparation: Hydrolyze protein samples if necessary using 6M HCl. Neutralize the sample and dilute with an appropriate buffer (e.g., borate buffer, pH 9.5).

-

Derivatization (Automated Autosampler Sequence):

-

Aspirate 1 µL of the sample.

-

Aspirate 2.5 µL of OPA reagent. Mix thoroughly. OPA rapidly reacts with the primary amine of the analyte.

-

Wait for 1 minute to ensure complete reaction.

-

Aspirate 0.5 µL of FMOC reagent. Mix. This step is included for completeness in general amino acid analysis but is not critical for the target analyte.

-

Inject the derivatized mixture onto the HPLC column.

-

-

Chromatographic Separation:

-

Column: C18 reverse-phase column (e.g., Agilent ZORBAX Eclipse-AAA, 4.6 x 150 mm, 3.5 µm).

-

Mobile Phase A: 40 mM Phosphate buffer, pH 7.8.

-

Mobile Phase B: Acetonitrile:Methanol:Water (45:45:10).

-

Gradient: A time-programmed gradient moving from low to high percentage of Mobile Phase B is used to elute amino acids based on their polarity.

-

Detection: Fluorescence Detector (FLD). Ex: 340 nm, Em: 450 nm for OPA derivatives.

-

-

Quantification: A calibration curve is generated using certified standards of this compound derivatized and analyzed under the identical conditions.

Caption: HPLC analytical workflow for this compound.

Enantioselective Synthesis

The biological utility of amino acids is critically dependent on their stereochemistry. Consequently, enantioselective synthesis is paramount. A robust method for preparing orthogonally protected derivatives of this compound starts from the chiral pool, using readily available L-aspartic acid. This approach ensures the correct stereochemistry at the C2 position from the outset. A key transformation in a recently reported synthesis is a cross-metathesis reaction, which efficiently elongates the carbon chain.[4]

Protocol: Synthesis from L-Aspartic Acid Derivative

This multi-step synthesis exemplifies a modern approach to constructing complex amino acids.

-

Starting Material Preparation: Begin with known aldehyde 4 , which is derived from L-aspartic acid. This preserves the (S)-stereocenter.

-

Chain Elongation (Horner-Wadsworth-Emmons): React aldehyde 4 with a phosphonate ylide (e.g., triethyl phosphonoacetate) to form the α,β-unsaturated ester 5 . This step reliably forms a C=C double bond.

-

Saturation: Reduce the double bond in 5 via catalytic hydrogenation (e.g., H₂ gas with a Pd/C catalyst) to yield the saturated ester 6 .

-

Functional Group Interconversion:

-

Reduce the ester in 6 to a primary alcohol 7 using a mild reducing agent like diisobutylaluminium hydride (DIBAL-H).

-

Oxidize the alcohol 7 back to the aldehyde 8 under controlled conditions (e.g., Dess-Martin periodinane).

-

-

Wittig Reaction: React aldehyde 8 with a Wittig reagent like methylenetriphenylphosphorane to add another carbon, yielding the terminal alkene 9 .

-

Deprotection and Esterification:

-

Perform a one-pot deprotection of the protecting groups on the amino acid backbone and oxidation to yield N-Boc-2-amino-6-heptenoic acid 10 .

-

Protect the resulting carboxylic acid as a methyl ester using methyl iodide to give the key intermediate 11 .

-

-

Cross-Metathesis (Key Step): React the terminal alkene 11 with an electron-deficient olefin partner (e.g., methyl acrylate) in the presence of a Grubbs' second-generation catalyst. This reaction efficiently forms a new C=C bond, elongating the chain to the desired eight-carbon backbone derivative 12 .

-

Final Steps: Subsequent hydrogenation of the double bond in 12 and selective deprotection of the ester groups yield the desired orthogonally protected this compound derivative.

Caption: Mechanism of competitive antagonism at the NMDA receptor.

Safety and Handling

This compound should be handled in accordance with good industrial hygiene and safety practices. It is classified as a skin, eye, and respiratory irritant.

-

Handling: Use only in a well-ventilated area. Avoid breathing dust. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Storage: Store in a tightly closed container in a cool, dry place at room temperature.

-

First Aid:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

-

Skin: Wash with plenty of soap and water. Remove contaminated clothing.

-

Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek medical attention.

-

Conclusion

This compound is a high-value chiral intermediate whose chemical properties are defined by its bifunctional acidic nature and stereochemically defined amino group. While its structural analogy to glutamate provides a theoretical basis for investigation in neuroscience, its proven and primary application for drug development professionals lies in its role as a synthetic building block. Its successful incorporation into potent, next-generation anticancer agents highlights its utility in peptide and small molecule synthesis. A thorough understanding of its physicochemical properties, analytical behavior, and enantioselective synthesis routes, as detailed in this guide, is essential for leveraging its full potential in the creation of novel therapeutics.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. 2-Aminooctanedioic acid | C8H15NO4 | CID 77937 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Structural insights into competitive antagonism in NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. lookchem.com [lookchem.com]

- 6. researchgate.net [researchgate.net]

- 7. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. web.mnstate.edu [web.mnstate.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 13C NMR analysis of peptides and amino acids | Steelyard Analytics, Inc. [steelyardanalytics.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. osti.gov [osti.gov]

- 15. The Mass Spectra of the α-Amino Acids - UNT Digital Library [digital.library.unt.edu]

- 16. scbt.com [scbt.com]

(S)-2-Aminooctanedioic Acid: A Technical Guide for Advanced Research and Drug Development

Introduction

(S)-2-Aminooctanedioic acid, also known by its synonym L-α-Aminosuberic acid, is a non-proteinogenic dicarboxylic amino acid that has garnered increasing interest within the scientific community. Its unique structural features, characterized by an eight-carbon backbone with two carboxylic acid moieties and a chiral center at the alpha-carbon, make it a valuable building block for the synthesis of novel peptides and peptidomimetics. This guide provides a comprehensive technical overview of this compound, encompassing its physicochemical properties, synthesis methodologies, biological activities, and applications in drug development, with a particular focus on its utility for researchers, scientists, and professionals in the pharmaceutical industry.

Physicochemical Properties

This compound is a white crystalline powder that is soluble in water.[1] Its key physicochemical properties are summarized in the table below. Understanding these properties is crucial for its handling, formulation, and application in various experimental settings.

| Property | Value | Source |

| CAS Number | 4254-88-0 | [1] |

| Molecular Formula | C₈H₁₅NO₄ | [1][2] |

| Molecular Weight | 189.21 g/mol | [1][2] |

| Appearance | White powder | [1] |

| Melting Point | 222.9-225.1 °C (for DL-racemic mixture) | [3] |

| Optical Rotation | [α]D²⁴ = +19 ± 2° (c=2 in 5N HCl) | [1] |

| Purity | ≥ 99% (TLC) | [1] |

| Storage | Room Temperature | [1] |

Synthesis of this compound

The enantioselective synthesis of this compound is a critical step for its application in chiral drug design and peptide synthesis. While several general methods for the synthesis of α-amino acids exist, a practical approach for obtaining the (S)-enantiomer of 2-aminooctanedioic acid involves the resolution of a racemic mixture or an asymmetric synthesis strategy.[4][5]

Conceptual Synthesis Workflow

The following diagram illustrates a conceptual workflow for the synthesis of this compound, starting from a racemic mixture of 2-aminooctanedioic acid.

Caption: Conceptual workflow for the synthesis of this compound.

Experimental Protocol: Enzymatic Resolution of Racemic N-Acetyl-2-Aminooctanedioic Acid

This protocol describes a potential method for the enantioselective synthesis of this compound based on enzymatic resolution.

Materials:

-

DL-2-Aminooctanedioic acid

-

Acetic anhydride

-

Acylase I from Aspergillus sp.

-

Dowex 50 (H⁺ form) resin

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Water

Procedure:

-

N-Acetylation:

-

Suspend DL-2-Aminooctanedioic acid in water.

-

Add acetic anhydride and a solution of NaOH dropwise while maintaining the pH between 8-9 and the temperature at 0-5 °C.

-

After the reaction is complete, acidify the solution with HCl to pH 2-3.

-

Extract the N-acetyl-DL-2-aminooctanedioic acid with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the crude product.

-

-

Enzymatic Resolution:

-

Dissolve the N-acetyl-DL-2-aminooctanedioic acid in water and adjust the pH to 7.0 with NaOH.

-

Add Acylase I to the solution.

-

Incubate the mixture at 37 °C for 24-48 hours, monitoring the progress of the reaction by TLC or HPLC. The enzyme will selectively hydrolyze the N-acetyl group from the L-enantiomer ((S)-enantiomer).

-

-

Separation:

-

After the enzymatic reaction, acidify the solution to pH 5 with acetic acid to precipitate the unreacted N-acetyl-D-2-aminooctanedioic acid.

-

Filter the precipitate and wash with cold water.

-

The filtrate contains the desired this compound.

-

-

Purification:

-

Pass the filtrate through a column of Dowex 50 (H⁺ form) resin.

-

Wash the column with water to remove any remaining N-acetyl-D-2-aminooctanedioic acid.

-

Elute the this compound from the resin with an aqueous ammonia solution.

-

Evaporate the ammonia solution to dryness to obtain the pure this compound.

-

Biological Activity and Mechanism of Action

This compound has shown promise as a biologically active molecule, particularly in the context of cancer therapy.

Anticancer Activity

Research has indicated that L-α-Aminosuberic acid can induce tumor cell death by inhibiting the uptake of fatty acids in prostate cancer cells.[6] This suggests a potential therapeutic application for this compound in cancers that are highly dependent on fatty acid metabolism for their growth and proliferation. Furthermore, it has been observed to inhibit the expression of proteins associated with prostate cancer.[6]

Proposed Mechanism of Action

The precise mechanism by which this compound inhibits fatty acid uptake is still under investigation. However, a plausible hypothesis involves its structural similarity to endogenous fatty acids or their transport substrates, allowing it to compete for binding to fatty acid transport proteins on the surface of cancer cells.

Caption: Proposed mechanism of action for the anticancer activity of this compound.

Applications in Peptide Synthesis and Drug Development

The bifunctional nature of this compound, possessing both an amino group and two carboxylic acid groups, makes it an attractive building block for peptide synthesis and the development of novel drug candidates.

Incorporation into Peptides

This compound can be incorporated into peptide sequences to introduce unique structural constraints or to serve as a linker for conjugation to other molecules. The commercially available Fmoc-protected derivative, Fmoc-L-α-aminosuberic acid, is particularly useful for solid-phase peptide synthesis (SPPS).[7]

| Derivative | CAS Number | Molecular Formula | Molecular Weight | Melting Point |

| Fmoc-L-α-aminosuberic acid | 218457-76-2 | C₂₃H₂₅NO₆ | 411.46 | 154 - 159 °C |

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) using Fmoc-(S)-2-Aminooctanedioic Acid

This protocol outlines the general steps for incorporating Fmoc-(S)-2-Aminooctanedioic acid into a peptide sequence using manual SPPS.

Materials:

-

Rink Amide resin (or other suitable resin)

-

Fmoc-protected amino acids

-

Fmoc-L-α-aminosuberic acid

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure®

-

20% (v/v) piperidine in DMF

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for at least 30 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

-

Drain and repeat the piperidine treatment for 15 minutes.

-

Wash the resin thoroughly with DMF (3x) and DCM (3x).

-

-

Amino Acid Coupling:

-

Dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) and OxymaPure® (3 equivalents) in DMF.

-

Add DIC (3 equivalents) to the solution and pre-activate for 5 minutes.

-

Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

-

Monitor the coupling reaction using a ninhydrin test. If the test is positive (blue), repeat the coupling step.

-

Wash the resin with DMF (3x) and DCM (3x).

-

-

Incorporation of Fmoc-(S)-2-Aminooctanedioic Acid:

-

Repeat the deprotection step (Step 2).

-

Couple Fmoc-L-α-aminosuberic acid using the same procedure as in Step 3.

-

-

Peptide Elongation: Continue the deprotection and coupling cycles until the desired peptide sequence is assembled.

-

Final Deprotection: Perform a final Fmoc deprotection as described in Step 2.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under a stream of nitrogen.

-

Add the TFA cleavage cocktail to the resin and agitate for 2-3 hours.

-

Filter the resin and collect the filtrate containing the crude peptide.

-

Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.

-

Dry the crude peptide under vacuum.

-

-

Purification and Analysis: Purify the crude peptide by reverse-phase HPLC and characterize by mass spectrometry.

Analytical Methods

The purity and identity of this compound and its derivatives can be confirmed using a variety of analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is commonly used to assess the purity of amino acids and peptides. For chiral amino acids like this compound, chiral HPLC columns can be employed to determine the enantiomeric excess.

Conclusion

This compound is a versatile and valuable building block for chemical biologists, medicinal chemists, and drug development professionals. Its unique dicarboxylic acid structure and defined stereochemistry offer opportunities for the design of novel peptides with enhanced biological activities and pharmacokinetic properties. The potential anticancer activity of this compound warrants further investigation into its mechanism of action and its development as a therapeutic agent. The availability of its Fmoc-protected derivative facilitates its incorporation into complex peptide structures, opening up new avenues for the creation of innovative peptide-based drugs. As research in peptidomimetics and targeted drug delivery continues to advance, the utility of non-proteinogenic amino acids like this compound is poised to expand significantly.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 2-Aminooctanedioic acid | C8H15NO4 | CID 77937 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cas 3054-07-7,DL-ALPHA-AMINOSUBERIC ACID | lookchem [lookchem.com]

- 4. Synthesis of Alpha-Amino Acids - Free Sketchy MCAT Lesson [sketchy.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. L-a-Aminosuberic acid | 4254-88-0 | FA11664 | Biosynth [biosynth.com]

- 7. chemimpex.com [chemimpex.com]

- 8. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000991) [hmdb.ca]

An In-depth Technical Guide on the Biological Activity of (S)-2-Aminooctanedioic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-Aminooctanedioic acid, also known as L-α-Aminosuberic acid, is a dicarboxylic amino acid that has garnered significant interest in the scientific community for its biological activities, particularly its role as an inhibitor of glutamate carboxypeptidase II (GCPII).[1][2] This guide provides a comprehensive overview of the synthesis, biological interactions, and therapeutic potential of this compound and its derivatives. We will delve into its mechanism of action as a GCPII inhibitor, its implications in neurological disorders, and its potential applications in diagnostic imaging. Detailed experimental protocols and data interpretation are provided to facilitate further research and development in this promising area.

Introduction: The Significance of this compound

This compound is a chiral molecule with the (2S) stereochemistry at the alpha-carbon.[1] Its structure, featuring two carboxylic acid groups and an amino group, allows it to interact with various biological targets.[1] While it can be involved in peptide synthesis and other metabolic pathways, its most notable biological activity stems from its interaction with Glutamate Carboxypeptidase II (GCPII).[1][3]

GCPII, also known as N-acetylated-alpha-linked-acidic dipeptidase (NAALADase) or prostate-specific membrane antigen (PSMA), is a key enzyme in the nervous system.[3][4][5] It catalyzes the hydrolysis of N-acetylaspartylglutamate (NAAG), a highly abundant neuropeptide, into N-acetylaspartate (NAA) and glutamate.[3][5][6] Glutamate is a primary excitatory neurotransmitter, and its dysregulation is implicated in a variety of neurological disorders.[4][7]

The inhibition of GCPII by compounds like this compound and its analogs presents a novel therapeutic strategy for conditions associated with excessive glutamatergic transmission.[4][8] By inhibiting GCPII, these molecules can reduce the production of glutamate and increase the levels of NAAG, which itself has neuroprotective properties.[4][5][8] This dual action makes GCPII inhibitors a compelling class of compounds for the treatment of stroke, neuropathic pain, amyotrophic lateral sclerosis (ALS), and other neurodegenerative diseases.[6][7][8][9]

Synthesis of this compound

The synthesis of specific enantiomers of amino acids is crucial as the biological activity is often stereospecific. Enantioselective synthesis of this compound can be achieved through various methods in organic chemistry.

Key Synthetic Approaches:

-

Asymmetric Synthesis: Chiral catalysts can be employed in the reductive amination of an α-keto acid precursor to yield the desired (S)-enantiomer.[10]

-

Resolution of Racemic Mixtures: Classical resolution techniques using chiral resolving agents can separate the (S)- and (R)-enantiomers of 2-Aminooctanedioic acid.

-

Biocatalysis: The use of transaminase enzymes can provide a green and highly enantioselective route to (S)-2-aminooctanoic acid, a related compound, demonstrating the potential for enzymatic synthesis of this compound.[11][12]

A general synthetic workflow for enantiomerically enriched aminophosphonates, which share synthetic principles, involves the use of chiral aziridines as key intermediates.[13]

Mechanism of Action: Inhibition of Glutamate Carboxypeptidase II

This compound and its more potent derivatives act as competitive inhibitors of GCPII.[5] The core structure of these inhibitors is designed to mimic the natural substrate, NAAG, allowing them to bind to the active site of the enzyme.

The active site of GCPII contains two zinc ions that are crucial for catalysis.[3] Inhibitors like the potent 2-(phosphonomethyl)pentanedioic acid (2-PMPA) utilize a phosphonate group to chelate these zinc ions, leading to strong inhibition.[14] The pentanedioic acid backbone of these inhibitors is designed to fit within the glutarate recognition site of the enzyme.[14]

The interaction of urea-based inhibitors with GCPII has been structurally characterized, revealing that the glutarate moiety consistently occupies the S1' pocket of the enzyme.[15] The ureido linkage interacts with the active-site zinc ion and key amino acid residues like Tyr552 and His553.[15]

Signaling Pathway of GCPII Inhibition

The inhibition of GCPII has a dual neuroprotective effect by modulating the levels of both glutamate and NAAG.

Caption: Mechanism of neuroprotection by GCPII inhibitors.

Therapeutic Potential in Neurological Disorders

The ability of GCPII inhibitors to modulate glutamate and NAAG levels makes them promising therapeutic agents for a range of neurological conditions.

| Neurological Disorder | Therapeutic Rationale | Supporting Evidence |

| Stroke/Ischemia | Reduces excitotoxic glutamate release, a key contributor to neuronal damage in ischemic events.[8] | The GCPII inhibitor 2-PMPA demonstrated robust neuroprotection in a neuronal culture model of stroke and in rats.[8] |

| Neuropathic Pain | Attenuates hyperglutamatergic conditions that contribute to pain signaling.[7] | Orally bioavailable GCPII inhibitors have shown therapeutic effects in animal models of painful diabetic neuropathy.[7] |

| Amyotrophic Lateral Sclerosis (ALS) | Protects motor neurons from chronic glutamate-mediated degeneration.[6] | The NAALADase inhibitor 2-PMPA showed significant neuroprotective effects in an in vitro model of ALS.[6] |

| Cognitive Deficits | Enhances cognitive function by increasing levels of NAAG, a selective agonist of the mGluR3 receptor, which is important for neuronal firing in the prefrontal cortex.[16] | Inhibition of GCPII has been investigated as a promising therapeutic approach in preclinical models for improving cognitive deficits.[16] |

Applications in Diagnostic Imaging

Derivatives of this compound are being explored as radiotracers for Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) imaging.[17][18] These imaging techniques allow for the non-invasive visualization and quantification of biological processes in vivo.

Amino acid-based PET tracers are particularly valuable in neuro-oncology because they often show high uptake in brain tumors with low background uptake in normal brain tissue, providing excellent contrast.[19][20]

A fluorinated derivative, ¹⁸F-5-fluoro-L-aminosuberic acid (¹⁸F-FASu), has been developed as a PET tracer for imaging the cellular response to oxidative stress.[21] This tracer demonstrated significant tumor uptake and retention in preclinical models, suggesting its potential for cancer diagnosis and monitoring treatment response.[21]

Caption: General workflow for PET imaging with radiolabeled amino acid derivatives.

Experimental Protocols

In Vitro GCPII Inhibition Assay

This protocol describes a fluorescence-based assay to determine the inhibitory potency (IC₅₀) of test compounds against GCPII.[22][23]

Materials:

-

Recombinant human GCPII

-

Fluorescently labeled dipeptide substrate (e.g., Glu-Glu labeled with fluorescein)

-

Test compounds (e.g., this compound derivatives)

-

Assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 0.001% C₁₂E₈, pH 7.4)

-

Stop solution (e.g., 0.1% TFA in 5% acetonitrile)

-

Microplate reader with fluorescence detection

Procedure:

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

In a microplate, pre-incubate the recombinant human GCPII (final concentration ~0.02 nM) with the test compounds at 37°C for 10 minutes.[22]

-

Initiate the enzymatic reaction by adding the fluorescently labeled substrate (final concentration ~100 nM).[22]

-

Incubate the reaction mixture at 37°C for 15 minutes.[23]

-

Terminate the reaction by adding the stop solution.[23]

-

Measure the fluorescence intensity using a microplate reader (e.g., λex/λem = 492/516 nm for fluorescein).[22]

-

Calculate the percent inhibition for each compound concentration relative to a non-inhibited control.

-

Determine the IC₅₀ value by fitting the dose-response data to a nonlinear regression model.[22]

High-Throughput Screening (HTS) using Fluorescence Polarization

A fluorescence polarization (FP) assay can be adapted for HTS to identify novel GCPII inhibitors.[24]

Principle: The assay is based on the change in polarization of a fluorescently labeled probe upon binding to GCPII. Small, unbound probes tumble rapidly in solution, resulting in low polarization. When bound to the larger GCPII enzyme, the tumbling rate decreases, leading to an increase in polarization. Inhibitors that displace the probe from the enzyme will cause a decrease in polarization.

Key Components:

-

GCPII enzyme

-

Fluorescent probe (e.g., a urea-based inhibitor scaffold linked to a fluorophore like Bodipy TMR)

-

Library of test compounds

General Workflow:

-

Optimize assay conditions (e.g., concentrations of GCPII and probe, incubation time, temperature).

-

In a microplate, incubate GCPII and the fluorescent probe with each compound from the library.

-

Measure the fluorescence polarization using a suitable plate reader.

-

Identify "hits" as compounds that cause a significant decrease in polarization.

Conclusion

This compound and its derivatives represent a versatile class of molecules with significant potential in both therapeutics and diagnostics. Their ability to potently and selectively inhibit glutamate carboxypeptidase II offers a promising avenue for the treatment of a wide range of neurological disorders characterized by glutamate excitotoxicity. Furthermore, the development of radiolabeled analogs for PET and SPECT imaging provides powerful tools for studying disease pathology and for the diagnosis and monitoring of conditions such as cancer and neuroinflammation. The detailed methodologies and mechanistic insights provided in this guide are intended to empower researchers to further explore and harness the biological activity of these compelling compounds.

References

- 1. CAS 4254-88-0: (2S)-2-Aminooctanedioic acid | CymitQuimica [cymitquimica.com]

- 2. 2-Aminooctanedioic acid | C8H15NO4 | CID 77937 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Structure of glutamate carboxypeptidase II, a drug target in neuronal damage and prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design of NAALADase Inhibitors A Novel Neuroprotective Strategy - ProQuest [proquest.com]

- 5. Kinetics and inhibition of glutamate carboxypeptidase II using a microplate assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. NAALADase inhibition protects motor neurons against chronic glutamate toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The preventive and therapeutic effects of GCPII (NAALADase) inhibition on painful and sensory diabetic neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Selective inhibition of NAALADase, which converts NAAG to glutamate, reduces ischemic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 10. fiveable.me [fiveable.me]

- 11. Biosynthesis of 2-aminooctanoic acid and its use to terminally modify a lactoferricin B peptide derivative for improved antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Glutamate Carboxypeptidase II in Diagnosis and Treatment of Neurologic Disorders and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Interactions between Human Glutamate Carboxypeptidase II and Urea-Based Inhibitors: Structural Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Redirecting [linkinghub.elsevier.com]

- 17. Molecular Imaging of Hydrolytic Enzymes Using PET and SPECT - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Modular Strategies for PET Imaging Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The Emerging Role of Amino Acid PET in Neuro-Oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 20. PET with radiolabeled aminoacid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Functional imaging of oxidative stress with a novel PET imaging agent, 18F-5-fluoro-L-aminosuberic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Development of a High-Throughput Fluorescence Polarization Assay to Identify Novel Ligands of Glutamate Carboxypeptidase II - PMC [pmc.ncbi.nlm.nih.gov]

(S)-2-Aminooctanedioic Acid: A Deep Dive into its Mechanism of Action as a Kynurenine Pathway Modulator

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-Aminooctanedioic acid, also known as L-α-Aminosuberic acid, is a dicarboxylic amino acid that has garnered significant interest within the scientific community for its potential to modulate key enzymatic pathways implicated in neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, focusing on its role as an inhibitor of kynurenine aminotransferases (KATs). We will explore the biochemical basis of its inhibitory activity, the downstream consequences of this action, and detailed experimental protocols for its investigation. This document is intended to serve as a valuable resource for researchers and drug development professionals working to unravel the complexities of the kynurenine pathway and develop novel therapeutics.

Molecular Target and Mechanism of Inhibition

The primary molecular targets of this compound are the kynurenine aminotransferases (KATs), a family of pyridoxal-5'-phosphate (PLP)-dependent enzymes that play a crucial role in the kynurenine pathway of tryptophan metabolism.[1][2] These enzymes catalyze the transamination of L-kynurenine to kynurenic acid (KYNA), a neuroactive metabolite.[3][4][5] There are four known KAT isozymes (KAT-I, KAT-II, KAT-III, and KAT-IV), with KAT-II being the predominant enzyme responsible for KYNA synthesis in the brain.[3][5][6]

This compound, as a dicarboxylic amino acid, is structurally similar to the endogenous substrates of KATs. This structural mimicry allows it to act as a competitive inhibitor .[1] It competes with the native substrate, L-kynurenine, for binding to the active site of the KAT enzyme. By occupying the active site, this compound prevents the binding and subsequent transamination of L-kynurenine, thereby reducing the production of KYNA.[1][7] Several other amino acids have also been shown to competitively inhibit KATs, highlighting the broad substrate specificity of these enzymes.[7][8]

References

- 1. Kynurenine Aminotransferase Isozyme Inhibitors: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | The Synthesis of Kynurenic Acid in Mammals: An Updated Kynurenine Aminotransferase Structural KATalogue [frontiersin.org]

- 3. Structure, expression, and function of kynurenine aminotransferases in human and rodent brains - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characteristic features of kynurenine aminotransferase allosterically regulated by (alpha)-ketoglutarate in cooperation with kynurenine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Selective and competitive inhibition of kynurenine aminotransferase 2 by glycyrrhizic acid and its analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Selective and competitive inhibition of kynurenine aminotransferase 2 by glycyrrhizic acid and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Amino acids inhibit kynurenic acid formation via suppression of kynurenine uptake or kynurenic acid synthesis in rat brain in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Purification and characterization of kynurenine aminotransferase I from human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Incorporation of (S)-2-Aminooctanedioic Acid in Advanced Peptide Science

A Technical Guide for Researchers and Drug Development Professionals

Foreword: Beyond the Canonical 20

The therapeutic landscape is increasingly shaped by peptides, molecules that offer a unique combination of specificity and potency. However, native peptides often suffer from significant liabilities, including poor metabolic stability and conformational ambiguity, which limit their clinical utility. The strategic incorporation of non-proteinogenic amino acids (NPAAs) has emerged as a cornerstone of modern peptide design, providing a powerful toolkit to overcome these challenges.[1] This guide focuses on a particularly versatile NPAA, (S)-2-Aminooctanedioic acid (also known as L-α-Aminosuberic acid, Asu), a dicarboxylic amino acid that offers unique opportunities for enhancing peptide structure and function. As a Senior Application Scientist, this document synthesizes technical data with field-proven insights to provide a comprehensive resource on the synthesis, incorporation, and application of this valuable building block.

This compound: A Molecular Profile

This compound is an eight-carbon alpha-amino acid with two carboxylic acid groups, one at the alpha-carbon and another at the terminus of its hexane side chain. This dual-acidic nature is central to its utility in peptide science.

| Property | Value | Source |

| Chemical Formula | C₈H₁₅NO₄ | CymitQuimica[2] |

| Molecular Weight | 189.21 g/mol | PubChem[3] |

| Synonyms | L-α-Aminosuberic acid, H-Asu-OH | CymitQuimica[2] |

| Chirality | (S)-enantiomer | CymitQuimica[2] |

| Key Structural Features | α-amino group, α-carboxylic acid, δ-carboxylic acid | CymitQuimica[2] |

The presence of a second carboxylic acid group on the side chain provides a key functional handle for a variety of chemical modifications, setting it apart from standard proteinogenic amino acids.

Synthesis and Preparation for Peptide Incorporation

The effective use of this compound in solid-phase peptide synthesis (SPPS) necessitates the use of orthogonally protected derivatives to ensure selective bond formation. The most common strategy involves protecting the α-amino group with a base-labile group (e.g., Fmoc) and the side-chain carboxylic acid with an acid-labile group (e.g., tert-butyl ester, OtBu).

Synthesis of this compound

While various methods exist for the synthesis of non-proteinogenic amino acids, enzymatic and asymmetric chemical syntheses are preferred for obtaining the enantiomerically pure (S)-form. One established route involves the use of stereospecific enzymes that can act on prochiral precursors or resolve racemic mixtures. For instance, enzyme-catalyzed reactions have been successfully employed to produce L-Asu from a D,L-mixture.[4] Another powerful chemical approach is the Kolbe electrolytic dimerization, which can be used to create the carbon backbone of aminosuberic acid from smaller, chiral precursors like glutamic acid, ensuring the desired stereochemistry is maintained.

Orthogonal Protection for SPPS: The Fmoc-Asu(OtBu)-OH Building Block

For incorporation into a peptide using the prevalent Fmoc/tBu SPPS strategy, the α-amino group is protected with the 9-fluorenylmethyloxycarbonyl (Fmoc) group, and the side-chain carboxyl group is protected as a tert-butyl (OtBu) ester. This ensures that the side chain remains inert during the iterative steps of peptide chain elongation, where the Fmoc group is repeatedly removed with a mild base (e.g., piperidine). The OtBu group, along with other acid-labile side-chain protecting groups and the resin linker, is then removed in a single step during the final acid cleavage (typically with trifluoroacetic acid, TFA).

A general protocol for the preparation of Fmoc-Asu(OtBu)-OH involves the selective protection of the side-chain carboxyl group, followed by the protection of the α-amino group.

-

Selective Esterification of the Side-Chain Carboxyl Group:

-

Start with commercially available this compound.

-

Utilize conditions that favor the formation of the tert-butyl ester on the more sterically accessible side-chain carboxyl group. This can be achieved by reacting the amino acid with isobutylene in the presence of a strong acid catalyst.

-

Purify the resulting mono-ester to isolate the desired regioisomer.

-

-

Fmoc Protection of the α-Amino Group:

-

Dissolve the purified Asu(OtBu)-OH in a suitable solvent system (e.g., aqueous dioxane).

-

Add Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) or Fmoc-Cl under basic conditions (e.g., sodium carbonate).

-

Allow the reaction to proceed to completion, monitoring by a suitable method like thin-layer chromatography (TLC).

-

Acidify the reaction mixture and extract the product into an organic solvent.

-

Purify the crude product by column chromatography or recrystallization to obtain pure Fmoc-Asu(OtBu)-OH.

-

The following diagram illustrates the synthetic workflow for preparing the SPPS-ready building block.

Caption: Synthetic route for Fmoc-Asu(OtBu)-OH.

Incorporation into Peptides via Solid-Phase Peptide Synthesis

The incorporation of Fmoc-Asu(OtBu)-OH into a growing peptide chain follows standard Fmoc-SPPS protocols. The process is highly amenable to automation.

-

Resin Preparation: Start with a suitable solid support (e.g., Rink Amide resin for a C-terminal amide) with the N-terminal Fmoc group removed from the preceding amino acid.

-

Amino Acid Activation: In a separate vessel, dissolve Fmoc-Asu(OtBu)-OH (typically 3-5 equivalents relative to the resin loading) and a coupling agent such as HBTU or HATU in an appropriate solvent like DMF. Add a base (e.g., DIPEA or collidine) to activate the carboxylic acid.

-

Coupling: Add the activated Fmoc-Asu(OtBu)-OH solution to the resin and allow the coupling reaction to proceed for a specified time (e.g., 1-2 hours).

-

Washing: After the coupling is complete, thoroughly wash the resin with DMF to remove excess reagents and byproducts.

-

Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc group from the newly incorporated Asu residue, liberating the α-amino group for the next coupling cycle.

-

Washing: Wash the resin again with DMF to remove piperidine and the cleaved Fmoc adduct.

-

Chain Elongation: Repeat the coupling and deprotection steps for the subsequent amino acids in the desired sequence.

The following diagram illustrates the SPPS workflow for incorporating an Asu residue.

References

Introduction: The Significance of Glutamate Carboxypeptidase II (GCPII) as a Therapeutic Target

An In-depth Technical Guide to the Structure-Activity Relationship of (S)-2-Aminooctanedioic Acid and its Analogs as Glutamate Carboxypeptidase II Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Glutamate Carboxypeptidase II (GCPII), also known as Prostate-Specific Membrane Antigen (PSMA) and N-acetylated-α-linked acidic dipeptidase (NAALADase), is a transmembrane zinc metallopeptidase with multifaceted roles in human physiology and pathology.[1][2][3] In the central nervous system, GCPII is primarily localized on astrocytes where it hydrolyzes the abundant neuropeptide N-acetyl-L-aspartyl-L-glutamate (NAAG) into N-acetylaspartate and glutamate.[4][5] The release of glutamate, a potent excitatory neurotransmitter, implicates GCPII in conditions of glutamate excitotoxicity, such as stroke, traumatic brain injury, and amyotrophic lateral sclerosis (ALS).[1][4][6] Conversely, GCPII is highly overexpressed in prostate cancer, making it a premier target for both imaging and therapeutic intervention in oncology.[7]

The development of potent and selective GCPII inhibitors is therefore a significant focus of medicinal chemistry. These inhibitors typically mimic the endogenous substrate, NAAG, and are designed to interact with key recognition sites within the enzyme's active site. This compound represents a fundamental scaffold for a class of these inhibitors, serving as a glutamate analog with an extended lipophilic chain. This guide will provide an in-depth analysis of the structure-activity relationship (SAR) of this class of molecules, using this compound as a central example to explore how structural modifications influence inhibitory potency against GCPII.

The GCPII Active Site and General Pharmacophore Model

The crystal structure of GCPII reveals a complex active site cavity divided into two main pockets, the S1' and S1 pockets, which accommodate the P1' (glutamate) and P1 (N-acetyl-aspartate) residues of the NAAG substrate, respectively.[3][8] The active site contains two zinc ions that are crucial for catalysis.[3] Potent inhibitors of GCPII are designed to exploit these features, leading to a general pharmacophore model.

A successful GCPII inhibitor generally requires:

-

A Glutamate Mimic: A moiety that fits into the highly specific S1' pocket, which is tailored for the glutamate residue of NAAG. This typically involves a dicarboxylic acid structure, like that found in this compound.

-

A Zinc-Binding Group (ZBG): A functional group capable of coordinating with the catalytic zinc ions in the active site. Common ZBGs include phosphonates, thiols, and ureas.[7][9]

-

An Effector Functionality/P1 Moiety: A structural component that occupies the S1 pocket and can be modified to tune the physicochemical properties of the inhibitor, such as lipophilicity and cell permeability.[7]

The diagram below illustrates this general pharmacophore model.

Caption: General pharmacophore model for GCPII inhibitors.

Physicochemical Properties and Synthesis of this compound

This compound, also known as L-α-Aminosuberic acid, is a dicarboxylic alpha-amino acid.[10] Its structure consists of an eight-carbon chain with carboxylic acid groups at positions 1 and 8, and an amino group at the alpha-carbon (position 2) with (S)-stereochemistry.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₅NO₄ | [10] |

| Molecular Weight | 189.21 g/mol | |

| CAS Number | 4254-88-0 | [10] |

| Appearance | White crystalline powder | [10] |

| Solubility | Soluble in water | [10] |

Representative Synthesis

While specific high-yield syntheses for this compound are not widely published in the context of GCPII inhibition, its synthesis can be achieved through established methods for creating chiral α-amino acids. A common approach is the asymmetric synthesis from a suitable keto-acid precursor or the resolution of a racemic mixture.

Experimental Protocol: Asymmetric Reductive Amination

This protocol describes a general method for the enantioselective synthesis of α-amino acids, which can be adapted for this compound starting from 2-oxooctanedioic acid.

-

Imine Formation: Dissolve 2-oxooctanedioic acid (1 equivalent) and ammonium acetate (1.5 equivalents) in methanol. Stir the mixture at room temperature for 2-4 hours to form the corresponding imine.

-

Asymmetric Reduction: To the reaction mixture, add a chiral catalyst, such as a BINAP-ruthenium complex (0.01 equivalents).

-

Hydrogenation: Place the reaction vessel under a hydrogen atmosphere (50-100 psi) and stir vigorously at room temperature for 24-48 hours.

-

Workup: After the reaction is complete (monitored by TLC or LC-MS), vent the hydrogen and remove the catalyst by filtration through a pad of celite.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by ion-exchange chromatography to yield the desired this compound.

The diagram below outlines this synthetic workflow.

Caption: Workflow for the synthesis of this compound.

Core Structure-Activity Relationship (SAR) of α-Amino Dicarboxylic Acid Analogs

The SAR for this class of inhibitors is primarily understood by systematically modifying the core structure of an α-amino dicarboxylic acid and observing the impact on inhibitory potency against GCPII.

The α-Amino and α-Carboxyl Groups: The Glutamate Mimic

The α-amino and α-carboxyl groups are critical for activity as they mimic the glutamate moiety of the natural substrate, NAAG. These groups form key interactions within the S1' pocket of GCPII. The carboxyl group forms salt bridges with positively charged residues, while the amino group can participate in hydrogen bonding. The (S)-stereochemistry at the α-carbon is essential for proper orientation and high-affinity binding, mimicking the natural L-glutamate.

The Terminal Carboxylic Acid and the Role of Chain Length

The second carboxylic acid group, located at the terminus of the alkyl chain, is also crucial for binding. The length of the alkyl chain separating the two carboxyl groups significantly influences potency. While pentanedioic acid (glutarate) derivatives are very potent, extending the chain can modulate lipophilicity and interactions within the enzyme's active site channel.

Lipophilicity and Blood-Brain Barrier Penetration

A major challenge in developing GCPII inhibitors for neurological disorders is achieving sufficient blood-brain barrier (BBB) penetration.[1][11] Highly polar molecules, such as those with multiple carboxyl groups, are generally BBB-impermeable. The alkyl chain of this compound increases its lipophilicity compared to shorter-chain dicarboxylic acids like glutamate. This is a key consideration in drug design, as balancing potency with the ability to cross the BBB is critical for therapeutic efficacy in the CNS. Further modifications, such as creating prodrugs by masking the carboxylic acid groups, are often employed to enhance oral bioavailability and brain penetration.[1]

Binding Interactions within the GCPII Active Site

Based on crystal structures of GCPII with various inhibitors, we can predict the binding mode of this compound.[6][7][9]

-

S1' Pocket: The α-amino and α-carboxyl groups will anchor the molecule in the S1' pocket, forming ionic and hydrogen bonds with residues such as Arg210, Asn257, and Tyr552.

-

Catalytic Zinc Ions: The α-carboxyl group is positioned to interact with the catalytic zinc ions, although it is not a strong zinc-binding group itself. More potent inhibitors typically incorporate a dedicated ZBG.

-

Active Site Channel: The hexyl chain of the octanedioic acid backbone would extend into the active site channel, making hydrophobic interactions with residues lining this tunnel.

-

Arginine Patch: The terminal carboxyl group is positioned to interact with a patch of positively charged arginine residues (Arg463, Arg534, Arg536) located further down the active site funnel.[7]

The following diagram illustrates the proposed binding mode.

Caption: Proposed binding mode of this compound in GCPII.

Experimental Protocol: GCPII Inhibition Assay

To determine the inhibitory potency (IC₅₀ or Ki) of compounds like this compound, a robust bioassay is required. The radioenzymatic assay using ³H-labeled NAAG is a gold standard method.[12][13]

Protocol: Radioenzymatic GCPII Inhibition Assay

-

Enzyme Preparation: Use recombinant human GCPII or a lysate from GCPII-expressing cells.

-

Reaction Mixture: In a 96-well plate, prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Inhibitor Incubation: Add varying concentrations of the test inhibitor (e.g., this compound) to the wells. Include a positive control (a known potent inhibitor like 2-PMPA) and a negative control (vehicle).

-

Enzyme Addition: Add the GCPII enzyme preparation to each well and pre-incubate for 10-15 minutes at 37°C.

-

Initiate Reaction: Start the enzymatic reaction by adding the substrate, [³H]NAAG, to each well.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes) during which the reaction proceeds linearly.

-

Stop Reaction: Terminate the reaction by adding an acidic stop solution (e.g., 1 M formic acid).

-

Separation: Separate the product, [³H]glutamate, from the unreacted substrate, [³H]NAAG. This is typically done using anion-exchange chromatography (e.g., Dowex columns).

-

Quantification: Elute the [³H]glutamate and quantify the amount of radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Conclusion and Future Directions

This compound serves as a valuable scaffold in the exploration of the structure-activity relationships of GCPII inhibitors. Its structure embodies the essential glutamate-mimicking pharmacophore while introducing an extended alkyl chain that can be exploited to modulate physicochemical properties. The key SAR insights for this class of compounds are:

-

The α-amino and α-carboxyl groups with (S)-stereochemistry are indispensable for high-affinity binding in the S1' pocket.

-

The length of the dicarboxylic acid chain is a critical determinant of potency, influencing the positioning of the terminal carboxyl group for key interactions.

-

Increasing the lipophilicity via the alkyl chain is a potential strategy to improve pharmacokinetic properties, particularly for CNS-targeted inhibitors, but must be balanced with maintaining inhibitory activity.

Future research in this area will likely focus on leveraging the octanedioic acid backbone as a platform for more complex designs. This could involve introducing functional groups onto the alkyl chain to form additional interactions within the active site channel or attaching more potent zinc-binding groups to create highly effective and selective GCPII inhibitors with tailored properties for either neurological or oncological applications.

References

- 1. drugdiscovery.jhu.edu [drugdiscovery.jhu.edu]

- 2. Mouse glutamate carboxypeptidase II (GCPII) has a similar enzyme activity and inhibition profile but a different tissue distribution to human GCPII - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Glutamate Carboxypeptidase II in Diagnosis and Treatment of Neurologic Disorders and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Glutamate carboxypeptidase II inhibition protects motor neurons from death in familial amyotrophic lateral sclerosis models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of Brain Glutamate Carboxypeptidase II (GCPII) to Enhance Cognitive Function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure of glutamate carboxypeptidase II, a drug target in neuronal damage and prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design of composite inhibitors targeting glutamate carboxypeptidase II: the importance of effector functionalities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. lsb.avcr.cz [lsb.avcr.cz]

- 9. Interactions between Human Glutamate Carboxypeptidase II and Urea-Based Inhibitors: Structural Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CAS 4254-88-0: (2S)-2-Aminooctanedioic acid | CymitQuimica [cymitquimica.com]

- 11. Novel substrate-based inhibitors of human glutamate carboxypeptidase II with enhanced lipophilicity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Development of a High-Throughput Fluorescence Polarization Assay to Identify Novel Ligands of Glutamate Carboxypeptidase II - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Function of Unnatural Amino Acids in Peptides

Introduction: Moving Beyond Nature's Toolkit

Peptides, the short chains of amino acids that orchestrate a vast array of biological processes, represent a privileged class of therapeutic agents. Their high specificity and potency are often coupled with favorable safety profiles. However, native peptides face significant hurdles as drug candidates, primarily their susceptibility to proteolytic degradation and poor membrane permeability, which lead to short in-vivo half-lives.[1][2][3] To overcome these limitations, researchers and drug developers have turned to an expanded chemical repertoire: unnatural amino acids (UAAs).

Unnatural amino acids, also known as non-canonical or non-proteinogenic amino acids, are those not found among the 20 standard genetically encoded amino acids.[4][5] Their incorporation into peptide sequences is a transformative strategy, offering a rational approach to engineer molecules with enhanced stability, novel functionalities, and precisely controlled conformations.[4][6][7] This guide provides an in-depth exploration of the strategic functions of UAAs, the methodologies for their incorporation, and the validation protocols required to characterize these powerful, custom-designed molecules.

Chapter 1: The Expanded Amino Acid Alphabet: A Functional Classification

The power of UAAs lies in their vast structural diversity and functional versatility. By modifying the side chain, backbone, or stereochemistry, UAAs can be designed to serve specific purposes.[5] We can categorize them based on the primary function they impart to a peptide.

| UAA Category | Primary Function(s) | Representative Examples |

| Stability Enhancers | Increase resistance to proteolysis, extend plasma half-life. | D-amino acids, N-methylated amino acids, α,α-disubstituted amino acids (e.g., Aib). |

| Conformational Constraints | Induce or stabilize specific secondary structures (α-helices, β-turns), pre-organize the peptide for target binding. | Stapled amino acids (olefinic side chains), cyclized residues (e.g., aminocycloalkane carboxylic acids), α,α-disubstituted amino acids. |

| Bio-orthogonal Handles | Introduce unique chemical groups for specific, non-interfering chemical reactions (e.g., "click" chemistry). | Azido-lysine (AzK), Propargyl-glycine (Pra). |

| Biophysical Probes | Allow for tracking, imaging, or studying molecular interactions. | Fluorescent amino acids (e.g., Dansyl-alanine), photo-crosslinking amino acids (e.g., p-benzoyl-L-phenylalanine, Bpa). |

| Pharmacokinetic Modifiers | Enhance serum protein binding, alter solubility and distribution. | Amino acids with fatty acid side chains. |

Table 1: Functional Categories of Unnatural Amino Acids. This table summarizes the major classes of UAAs based on the primary therapeutic or experimental advantage they provide, along with common examples.

Chapter 2: Strategic Incorporation of Unnatural Amino Acids

The cornerstone technique for creating peptides with UAAs is Solid-Phase Peptide Synthesis (SPPS) .[6][8] This method allows for the stepwise assembly of a peptide chain on a solid resin support, providing complete control over the sequence.[8]

The Rationale Behind Fmoc/tBu-Based SPPS for UAA Incorporation

The most common SPPS strategy, Fmoc/tBu, is highly compatible with a wide range of UAAs.[8] The logic is based on orthogonal protecting groups:

-

Nα-Fmoc group: This group protects the amine of the incoming amino acid. It is labile to a weak base (piperidine), allowing for its removal without affecting other parts of the peptide.[6]

-

Side-chain protecting groups (e.g., tBu, Boc, Trt): These are stable to the base used for Fmoc deprotection but are labile to strong acid (Trifluoroacetic acid, TFA). This ensures side chains remain protected until the final cleavage step.

This orthogonality is critical. When incorporating a UAA, its unique side chain must also be protected with a group that is compatible with this scheme, or be inherently stable to the reaction conditions.

Experimental Protocol: Manual SPPS Cycle for UAA Incorporation

The following protocol outlines a standard manual coupling cycle using the Fmoc/tBu strategy.

Objective: To couple a single Fmoc-protected unnatural amino acid onto a growing peptide chain anchored to a resin.

Materials:

-

Peptide-resin (e.g., Rink Amide resin with N-terminal Fmoc group removed).

-

Fmoc-UAA-OH (3-5 equivalents).

-

Coupling Reagent: HBTU (3-5 equivalents).

-

Base: Diisopropylethylamine (DIPEA) (6-10 equivalents).

-

Solvent: N,N-Dimethylformamide (DMF).

-

Deprotection Solution: 20% Piperidine in DMF.

Methodology:

-

Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in a reaction vessel. Drain the solvent.[6]

-

Fmoc Deprotection (if applicable): Add 20% piperidine/DMF to the resin and agitate for 5-10 minutes to remove the N-terminal Fmoc group. Drain and wash the resin thoroughly with DMF (3-5 times).[6]

-

Activation of UAA: In a separate vial, dissolve the Fmoc-UAA-OH, HBTU, and DIPEA in DMF. Allow the mixture to pre-activate for 2-5 minutes. Causality Note: Pre-activation converts the UAA's carboxylic acid into a more reactive ester, facilitating efficient amide bond formation.

-

Coupling Reaction: Add the activated UAA solution to the resin. Agitate the mixture for 1-2 hours at room temperature. Expert Insight: For sterically hindered UAAs, such as α,α-disubstituted residues, extended coupling times, double coupling, or the use of stronger coupling reagents like HATU may be necessary to ensure complete reaction.[6]

-

Washing: Drain the reaction vessel and wash the resin extensively with DMF to remove all excess reagents and byproducts.

-

Confirmation (Optional but Recommended): Perform a qualitative test (e.g., Kaiser test) to confirm the absence of free primary amines, indicating a successful coupling.

This cycle is repeated for each amino acid in the sequence. Finally, the peptide is cleaved from the resin and all side-chain protecting groups are removed using a strong acid cocktail, typically containing TFA.

Visualization of the SPPS Workflow

The iterative nature of SPPS is well-suited for visual representation.

Caption: The iterative workflow of Solid-Phase Peptide Synthesis (SPPS) for incorporating an unnatural amino acid (UAA).

Chapter 3: Core Functions of Unnatural Amino Acids in Peptides

The strategic placement of UAAs can fundamentally alter a peptide's properties, transforming it from a biological curiosity into a viable therapeutic candidate.

Function 1: Enhancing Proteolytic Stability

A primary challenge for peptide therapeutics is their rapid degradation by proteases.[5][9] UAAs provide several powerful strategies to overcome this.[9]

-

Mechanism: Proteases are stereospecific enzymes that recognize and cleave peptide bonds between L-amino acids.[10] By introducing modifications at or near a cleavage site, one can disrupt this recognition.

-

Strategies:

-

D-Amino Acid Substitution: Swapping an L-amino acid for its D-enantiomer makes the adjacent peptide bond resistant to cleavage.[9][11]

-

N-Methylation: Adding a methyl group to the backbone amide nitrogen sterically hinders the approach of proteases and removes the hydrogen bond donor capability, altering the local conformation.[12]

-

Bulky Side Chains: Incorporating residues like α-aminoisobutyric acid (Aib) can sterically shield nearby peptide bonds.

-

Self-Validating Protocol: In Vitro Plasma Stability Assay

-

Preparation: Prepare stock solutions of the native peptide and the UAA-modified peptide in a suitable buffer.

-

Incubation: Incubate each peptide at a final concentration of 1 mg/mL in fresh human plasma at 37°C.

-

Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the plasma-peptide mixture.

-

Quenching: Immediately stop the enzymatic degradation by adding an equal volume of a quenching solution (e.g., 10% Trichloroacetic Acid) and vortexing. This precipitates the plasma proteins.

-

Analysis: Centrifuge the samples to pellet the precipitated proteins. Analyze the supernatant using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to quantify the amount of intact peptide remaining.

-

Data Interpretation: Plot the percentage of intact peptide remaining versus time to determine the half-life (t½) of each peptide.

| Peptide | Modification | Half-life in Human Plasma (t½, min) |

| Native Peptide-A | None (All L-amino acids) | 12 |

| Modified Peptide-A | L-Leucine at position 5 replaced with D-Leucine | > 480 |

Table 2: Example Data from a Plasma Stability Assay. The data clearly demonstrates the dramatic increase in proteolytic stability achieved by a single D-amino acid substitution.

Function 2: Constraining Peptide Conformation

Many peptides are highly flexible in solution, which can be a drawback as it often requires an energetic penalty to adopt the specific conformation needed to bind its biological target.[13][14] UAAs can be used to "lock" a peptide into its bioactive shape, improving binding affinity and selectivity.[5][14][15]

-

Mechanism: By introducing covalent cross-links or sterically demanding residues, the conformational freedom of the peptide backbone is restricted.[7][15]

-

Strategies:

-

Peptide Stapling: This technique involves incorporating two UAAs with olefin-bearing side chains (e.g., α-methyl, α-alkenyl amino acids) at specific positions (typically i and i+4 or i+7) within a sequence.[11] A ruthenium-catalyzed ring-closing metathesis reaction then creates a hydrocarbon "staple" that locks the peptide into an α-helical conformation.[11]

-

Cyclization: Linking the N- and C-termini (head-to-tail) or connecting a side chain to a terminus can dramatically reduce flexibility and improve stability.[13][16]

-

Caption: A UAA-induced conformational constraint pre-organizes a peptide for stronger receptor binding by reducing the entropic penalty.

Function 3: Probing Molecular Interactions with Photo-Crosslinkers

Understanding precisely how a peptide binds to its target is crucial for rational drug design. UAAs containing photo-reactive groups can be used to "trap" and identify binding partners and map interaction interfaces.[17][18]

-

Mechanism: Photo-crosslinking UAAs, such as p-benzoyl-L-phenylalanine (Bpa), contain a moiety (e.g., a benzophenone) that is chemically inert until activated by UV light.[19] Upon irradiation, it forms a highly reactive species that covalently bonds with nearby molecules, permanently linking the peptide to its binding partner.[19]

-

Workflow:

-

Synthesis: Synthesize the peptide with the photo-crosslinking UAA incorporated at a specific position.

-

Binding: Incubate the modified peptide with its putative target protein to allow binding.

-

Irradiation: Expose the mixture to UV light (typically ~365 nm) to trigger the cross-linking reaction.

-

Analysis: Use techniques like SDS-PAGE to visualize the new, higher molecular weight peptide-protein complex. Further analysis by mass spectrometry can identify the exact site of cross-linking.[20][21]

-

Bifunctional UAAs that combine a photo-crosslinker with a bio-orthogonal handle (like an alkyne) are particularly powerful, as they allow for the subsequent attachment of a reporter tag (e.g., biotin) via click chemistry, greatly simplifying the isolation and identification of cross-linked products.[20][21]

Function 4: Enabling Bio-imaging with Fluorescent Probes

Incorporating fluorescent UAAs or attaching fluorescent dyes to UAA side chains allows for the direct visualization of peptides in biological systems.[][23] This is invaluable for studying peptide localization, trafficking, and target engagement in real-time.[][24]

-

Mechanism: A fluorescent UAA contains an intrinsic fluorophore in its side chain. Alternatively, a UAA with a reactive handle (e.g., an amine on lysine or a thiol on cysteine) can be specifically labeled with an amine- or thiol-reactive fluorescent dye.[24][25]

-

Application: Fluorescently labeled peptides are widely used in fluorescence microscopy, flow cytometry, and high-content screening to monitor peptide uptake into cells, co-localization with specific organelles, or displacement from a target in competitive binding assays.[][25]

Chapter 4: Validation and Characterization

Synthesizing a UAA-containing peptide is only the first step. Rigorous analytical validation is required to ensure the molecule was made correctly and functions as intended.

Verifying Identity and Purity

-

RP-HPLC: Reverse-Phase High-Performance Liquid Chromatography is used to purify the peptide and assess its purity. The chromatogram should show a single, sharp peak.

-

Mass Spectrometry (MS): This is the definitive technique for confirming the identity of the peptide.[26] Electrospray ionization (ESI) or MALDI-TOF MS is used to measure the molecular weight of the synthesized peptide. The observed mass must match the calculated theoretical mass for the UAA-containing sequence.[12][26]

Confirming Functional Integrity

-

Binding Assays: Techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or competitive radioligand binding assays are used to quantify the binding affinity (KD) of the modified peptide to its target. This confirms that the UAA modification has not disrupted—and has hopefully improved—the desired biological interaction.

-

Circular Dichroism (CD) Spectroscopy: This technique is used to assess the secondary structure of the peptide.[12] It is particularly important for validating that conformationally constraining UAAs have successfully induced the desired structure (e.g., an increase in α-helicity for a stapled peptide).[27]

Conclusion: The Future is Unnatural